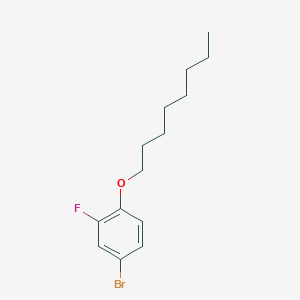

4-Bromo-2-fluoro-1-(octyloxy)benzene

Description

4-Bromo-2-fluoro-1-(octyloxy)benzene (C₁₄H₁₉BrFO, MW 302.21) is a halogenated aromatic ether featuring a bromine atom at the 4-position, fluorine at the 2-position, and a long-chain octyloxy group (-OC₈H₁₇) at the 1-position. Its structural design combines electron-withdrawing halogens with a lipophilic alkoxy chain, making it valuable in materials science. For instance, it is incorporated into oligomers like OPCBMMB, which are blended with poly(3-hexylthiophene) (P3HT) to study electrical conductivity in organic photovoltaic applications .

Properties

IUPAC Name |

4-bromo-2-fluoro-1-octoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrFO/c1-2-3-4-5-6-7-10-17-14-9-8-12(15)11-13(14)16/h8-9,11H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHLFWGBBXATQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393865 | |

| Record name | Benzene, 4-bromo-2-fluoro-1-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119259-26-6 | |

| Record name | Benzene, 4-bromo-2-fluoro-1-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(octyloxy)benzene typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-fluoroaniline.

Alkylation: The aniline derivative undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-1-(octyloxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-1-(octyloxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential interactions with biological macromolecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(octyloxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The octyloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-bromo-2-fluoro-1-(octyloxy)benzene with structurally related halogenated benzene derivatives:

Electronic Effects and Reactivity

- Octyloxy Substituent : The long alkyl chain (-OC₈H₁₇) enhances lipophilicity, improving compatibility with organic polymers like P3HT. This property is critical for optimizing phase separation in bulk heterojunction solar cells .

- Trifluoromethoxy Substituent (-OCF₃) : Strong electron-withdrawing nature reduces electron density on the benzene ring, increasing resistance to electrophilic substitution. This makes the compound suitable for high-stability fluorinated intermediates .

- Methoxyethoxy Substituent (-OCH₂CH₂OCH₃) : Introduces polar ether linkages, enhancing solubility in aqueous or polar organic solvents, which is advantageous in drug formulation .

Physicochemical Properties

- Volatility : Shorter alkoxy chains (e.g., -OC₃H₇) result in higher volatility, whereas octyloxy derivatives exhibit lower volatility due to increased molecular weight.

- Melting Points : Trifluoromethoxy derivatives (e.g., C₇H₃BrF₄O) have higher melting points (~161–162°C) compared to octyloxy analogs, which are likely liquids or low-melting solids due to flexible chains .

Biological Activity

4-Bromo-2-fluoro-1-(octyloxy)benzene, with the CAS number 119259-26-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular formula of this compound is , and its molecular weight is approximately 287.15 g/mol. The compound features a bromine atom and a fluorine atom on the benzene ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AchE), leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with structural similarities exhibit antileishmanial and antimalarial activities by inhibiting the growth of Leishmania and Plasmodium species.

Biological Activity Data

Research has indicated that this compound may exhibit significant biological effects. The following table summarizes key findings from various studies:

| Study | Biological Activity | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | Antileishmanial | Inhibition of promastigote growth | |

| Study 2 | Antimalarial | Reduced parasitemia in Plasmodium berghei models | |

| Study 3 | Enzyme Interaction | Inhibition of AchE activity leading to altered neurotransmission |

Case Study 1: Antileishmanial Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of Leishmania donovani promastigotes. The compound was tested at various concentrations, revealing an IC50 value that indicates potent activity compared to standard treatments.

Case Study 2: Antimalarial Effects

In animal models infected with Plasmodium berghei, administration of the compound resulted in a marked reduction in parasitemia levels. This suggests potential therapeutic applications in malaria treatment, warranting further investigation into its efficacy and safety.

Cellular Effects

The compound's interaction with cellular components leads to various effects:

- Cell Signaling Modulation : By inhibiting AchE, the compound alters signaling pathways associated with cholinergic transmission, potentially affecting behavior and movement.

- Oxidative Stress : Long-term exposure studies indicate that this compound may induce oxidative stress, resulting in lipid peroxidation and cellular damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.